molecular formula C17H15ClN2O3 B12214405 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)acetamide

2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B12214405
M. Wt: 330.8 g/mol
InChI Key: ANRZFSXCHQZHTH-UHFFFAOYSA-N
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Description

2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Acetamide Formation: The acetamide group can be introduced by reacting the benzoxazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

    N-Substitution: The final step involves the substitution of the acetamide nitrogen with a 2-phenylethyl group, which can be achieved using a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group could yield phenylacetaldehyde or phenylacetic acid.

Scientific Research Applications

2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Lacks the phenylethyl group, which may affect its biological activity.

    2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-methylacetamide: Contains a methyl group instead of the phenylethyl group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the 2-phenylethyl group in 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)acetamide may confer unique biological properties, such as increased lipophilicity or enhanced binding affinity to certain targets.

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C17H15ClN2O3/c18-13-6-7-15-14(10-13)20(17(22)23-15)11-16(21)19-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,21)

InChI Key

ANRZFSXCHQZHTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

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